molecular formula C29H31N9O3 B608641 LOXO-292 CAS No. 2222755-14-6

LOXO-292

Katalognummer B608641
CAS-Nummer: 2222755-14-6
Molekulargewicht: 553.627
InChI-Schlüssel: GTQISTQEBXXLPC-UBVWURDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selpercatinib (LOXO-292) is a novel, ATP-competitive, highly selective, small-molecule RET kinase inhibitor . It is used for the treatment of RET-driven non-small cell lung cancer, medullary thyroid cancer, and thyroid cancer in appropriate patient populations . It has demonstrated significant anti-tumor activity in diverse RET fusion-positive solid tumor patients .


Synthesis Analysis

Selpercatinib is a potent inhibitor of RET (rearranged during transfection) signaling pathway, which plays a crucial role in the development and progression of certain types of cancers . It inhibits the phosphorylation of a KIF5B-RET fusion protein expressed in HEK293 cells . The “gain of function” mutations in the RET gate-keeper residue, Val804, confers resistance to the majority of known RET inhibitors, including vandetanib. To curtail this resistance, researchers developed selpercatinib (LOXO-292) against the RET gate-keeper mutant forms – V804M and V804L .


Molecular Structure Analysis

The molecular formula of Selpercatinib is C29H31N7O3 . It is a small molecule with a molar mass of 525.613 g/mol .


Chemical Reactions Analysis

Selpercatinib is an inhibitor of the receptor tyrosine kinase RET . It inhibits the phosphorylation of a KIF5B-RET fusion protein expressed in HEK293 cells . It has a mean absolute bioavailability of 73% in volunteers and is not significantly affected by a high-fat meal . The drug has an apparent clearance (CL/F) of 6 L/h and a half-life (t½) of 32 hours . Metabolism primarily occurs through cytochrome P450 (CYP) 3A4 .


Physical And Chemical Properties Analysis

Selpercatinib is a powder with a molecular formula of C29H31N7O3 and a molecular weight of 525.613 .

Wissenschaftliche Forschungsanwendungen

  • Treatment of RET-Altered Cancers : LOXO-292 has shown potent and selective anti-RET activity against human cancer cell lines with RET gene alterations. It is effective in RET-altered, multikinase inhibitor-resistant cancers, providing clinical benefits in patients with RET M918T-mutant medullary thyroid cancer and KIF5B-RET fusion-positive lung cancer (Subbiah et al., 2018).

  • Use in Pediatric Patients with RET-Altered Cancers : In pediatric patients, LOXO-292 has demonstrated effectiveness and safety for tumors harboring RET gene fusions. It has been well tolerated in children and shown partial responses in various pediatric cancers (Gerdemann et al., 2019).

  • Selective Inhibition of RET Kinase : As a selective inhibitor, LOXO-292 targets various RET mutants and RET-containing fusion products, leading to inhibition of cell growth in tumors with increased RET activity. It plays a key role in the development and progression of cancers with RET overexpression and activating mutations (Definitions, 2020).

  • Treatment of Solid Tumors with NTRK Fusions : LOXO-292 has also shown promise in treating solid tumors with NTRK gene fusions. It targets proteins encoded by these fusions, leading to dramatic clinical activity in a variety of cancers (Cancer discovery, 2016).

  • Efficacy in Non-Small Cell Lung Cancer (NSCLC) : In patients with RET-fusion positive NSCLC, LOXO-292 has shown marked and durable antitumor activity. It has been well tolerated with significant objective response rates in both previously treated and treatment-naïve patients (Goto et al., 2020).

Safety And Hazards

Selpercatinib can cause serious side effects including liver toxicity, high blood pressure, heart rhythm changes due to prolongation of heart electrical activity (QT prolongation), bleeding, allergic reactions, impaired wound healing and harm to an unborn baby . The labeling for Retevmo contains warnings and precautions for hepatotoxicity (evidence of liver dysfunction), interstitial lung disease (ILD)/pneumonitis, hypertension, QT interval prolongation, hemorrhagic events, hypersensitivity, tumor lysis syndrome, risk of impaired wound healing, hypothyroidism, and embryo-fetal toxicity .

Eigenschaften

IUPAC Name

4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQISTQEBXXLPC-UBVWURDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ret-IN-1

CAS RN

2222755-14-6
Record name 4-(5-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo(3.1.1)heptan-3-yl)pyrazin-2-yl)-6-(((R)-morpholin-2-yl)methoxy)pyrazolo(1,5-a)pyridine-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222755146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)-3,6-DIAZABICYCLO(3.1.1)HEPTAN-3-YL)PYRAZIN-2-YL)-6-(((R)-MORPHOLIN-2-YL)METHOXY)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SJ89UOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
985
Citations
A Drilon, G Oxnard, L Wirth, B Besse, O Gautschi… - Journal of Thoracic …, 2019 - jto.org
Background No targeted therapy is currently approved for patients with RET fusion-positive non-small cell lung cancer (NSCLC). LOXO-292 is a highly selective RET inhibitor with …
Number of citations: 99 www.jto.org
G Oxnard, V Subbiah, K Park, T Bauer, L Wirth… - Journal of Thoracic …, 2018 - jto.org
… LOXO-292 is a highly selective RET inhibitor, with preclinical activity against diverse RET fusions, potential acquired resistance mutations, and against brain metastases. …
Number of citations: 39 www.jto.org
AE Drilon, V Subbiah, GR Oxnard, TM Bauer… - 2018 - ascopubs.org
… LOXO-292 selectively targets RET and has preclinical … No AEs ≥ grade 3 were attributed to LOXO-292. The ORR in … Conclusions: LOXO-292 was well-tolerated and had marked …
Number of citations: 126 ascopubs.org
R Guo, M Schreyer, JC Chang… - JCO precision …, 2019 - ncbi.nlm.nih.gov
… brain metastases before LOXO-292 therapy. The activity of LOXO-292 in the CNS can be … In addition, LOXO-292 was designed to target potential resistance mechanisms that can …
Number of citations: 45 www.ncbi.nlm.nih.gov
A Andreev-Drakhlin, M Cabanillas, B Amini… - JCO Precision …, 2020 - ncbi.nlm.nih.gov
… Clinical activity of selpercatinib (LOXO-292) in medullary thyroid cancer with extensive CNS metastases. (A) Magnetic resonance imaging (MRI) oblique axial cerebellar images of the …
Number of citations: 22 www.ncbi.nlm.nih.gov
L Wirth, E Sherman, A Drilon, B Solomon, B Robinson… - Annals of …, 2019 - Elsevier
… LOXO-292 is a highly selective RET inhibitor with activity across known oncogenic RET fusions and mutations. Based on initial data from LIBRETTO-001, LOXO-292 … LOXO-292 is a …
Number of citations: 38 www.sciencedirect.com
V Velcheti, T Bauer, V Subbiah, M Cabanillas… - Journal of Thoracic …, 2017 - jto.org
… was the first lung cancer patient to receive LOXO-292. She achieved a rapid, confirmed … LOXO-292 in the setting of brain metastases, achieved a PR with escalating doses of LOXO-292 (…
Number of citations: 19 www.jto.org
M Takeda, S Watanabe, SM Rothenberg, J Kherani… - Cancer Research, 2020 - AACR
Background: Activating RET gene fusions have been reported in diverse solid tumors but <0.1% of breast cancers. Selpercatinib (LOXO-292), an investigational, highly selective and …
Number of citations: 4 aacrjournals.org
MH Shah, EJ Sherman, B Robinson, BJ Solomon… - 2020 - ascopubs.org
3594 Background: Selpercatinib (LOXO-292) is a highly selective and potent small molecule RET kinase inhibitor. Here we report an update on the efficacy and safety of selpercatinib in …
Number of citations: 15 ascopubs.org
LJ Wirth, EJ Sherman, B Robinson… - Annals of …, 2021 - annalsofoncology.org
Background Selpercatinib is a highly selective and potent small molecule RET kinase inhibitor. Here we report an update on the efficacy, including tumor assessment by blinded …
Number of citations: 1 www.annalsofoncology.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.